5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine
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Overview
Description
5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of an α,β-acetylenic oxime with a suitable alkyne in the presence of a copper (I) catalyst can yield the desired isoxazole . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cycloaddition of substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of metal-free synthetic strategies is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Microwave-assisted synthesis and one-pot methods are also employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carboxylate
- 3,5-Disubstituted isoxazoles
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydrofuran-3-yl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methyl-N-(oxolan-3-yl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H12N2O2/c1-6-8(4-9-12-6)10-7-2-3-11-5-7/h4,7,10H,2-3,5H2,1H3 |
InChI Key |
FOJWOEDGLKYOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)NC2CCOC2 |
Origin of Product |
United States |
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